molecular formula C15H12FN3O3S B4962779 N-[(4-fluorophenyl)sulfamoyl]-1H-indole-3-carboxamide

N-[(4-fluorophenyl)sulfamoyl]-1H-indole-3-carboxamide

Cat. No.: B4962779
M. Wt: 333.3 g/mol
InChI Key: YPVWCDVHQSJSQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(4-fluorophenyl)sulfamoyl]-1H-indole-3-carboxamide typically involves the reaction of 4-fluoroaniline with indole-3-carboxylic acid in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-[(4-fluorophenyl)sulfamoyl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)sulfamoyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anticancer effects .

Comparison with Similar Compounds

N-[(4-fluorophenyl)sulfamoyl]-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the indole core and the 4-fluorophenylsulfamoyl group, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)sulfamoyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c16-10-5-7-11(8-6-10)18-23(21,22)19-15(20)13-9-17-14-4-2-1-3-12(13)14/h1-9,17-18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVWCDVHQSJSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NS(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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